molecular formula C17H17N3 B12908937 4-Phenyl-n-propylphthalazin-1-amine CAS No. 23099-87-8

4-Phenyl-n-propylphthalazin-1-amine

Cat. No.: B12908937
CAS No.: 23099-87-8
M. Wt: 263.34 g/mol
InChI Key: IYVBAXDFYJYFLU-UHFFFAOYSA-N
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Description

4-Phenyl-n-propylphthalazin-1-amine is an organic compound with the molecular formula C17H17N3 It is a derivative of phthalazine, a bicyclic heterocycle, and features a phenyl group and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-n-propylphthalazin-1-amine typically involves the reaction of phthalazine with phenyl and propyl substituents. One common method is the reductive amination of phthalazine with phenylpropylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst . The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-n-propylphthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the phenyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas over palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenyl-n-propylphthalazin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-n-propylphthalazin-1-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound, lacking the phenyl and propyl groups.

    Phenylphthalazine: Similar structure but without the propyl group.

    Propylphthalazine: Similar structure but without the phenyl group.

Uniqueness

4-Phenyl-n-propylphthalazin-1-amine is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

23099-87-8

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

4-phenyl-N-propylphthalazin-1-amine

InChI

InChI=1S/C17H17N3/c1-2-12-18-17-15-11-7-6-10-14(15)16(19-20-17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20)

InChI Key

IYVBAXDFYJYFLU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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